2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

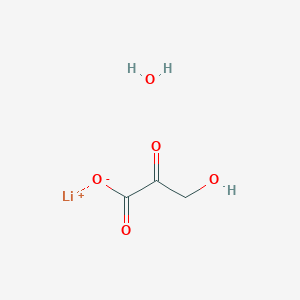

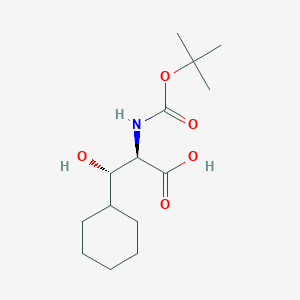

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt (dGMP) is a natural nucleoside found in the cell nucleus of all living organisms. It is a major component of DNA and RNA, and plays an important role in many biochemical processes. dGMP is a powerful nucleoside that can be used as a tool for furthering scientific research in a variety of fields.

Scientific Research Applications

Synthesis and Spectroscopic Study of Coordination Compounds

The salt reacts with divalent platinum, magnesium, and copper to form compounds such as Pt(5′-dGMP)nCl2·xH2O, Mg(5′-dGMP)·xH2O, and Cu(5′-dGMP)·xH2O. These compounds show spectral similarities to known Ni(II)- and Co(II)-dGMP compounds, indicating N7-coordination in these mononucleotide compounds. No direct Pt-phosphate interaction was observed in the Pt(II) nucleotide coordination compounds, unlike in the Cu(II) and Mg(II) compounds (Tajmir-Riahi & Theophanides, 1983).

Nucleotide Self-Assembly

Disodium 5'-deoxy-5'-thioguanosine-5'-monophosphate, a modified form of the salt, has a higher ability to self-associate into a helical G-quadruplex structure in aqueous solution at pH 8 compared to disodium guanosine-5'-monophosphate. This supports hypotheses about the importance of cation bridging in nucleotide self-assembly (Kwan et al., 2011).

Interaction with Alkaline Earth Metal Ions

The interaction of the salt with alkaline earth metal ions has been investigated, identifying two types of metal-nucleotide interactions: indirect metal-base and direct metal-phosphate bindings. The deoxyribose moiety exhibits various conformational transitions depending on the metal ion involved (Tajmir-Riahi, 1990).

Crystal Structure and Dehydration Transitions

The crystal structure of disodium guanosine 5'-monophosphate, which resembles that of disodium deoxyguanosine 5'-monophosphate, has been analyzed. This study revealed sequential dehydration transitions and structural differences compared to the heptahydrate form (Tsubonoya et al., 2018).

Comparative Study of Nucleotides and Their Salts

Research comparing the solid and solution states of various nucleotides, including 2'-deoxyguanosine-5'-monophosphoric acid and its sodium salt, has been conducted. This study provided insights into structural modifications and sugar conformational changes (Tajmir-Riahi, 1989).

Raman Scattering from Nucleotides

The depolarization ratios of Raman bands for this compound and other nucleotides were measured, providing useful data for future polarized Raman studies of synthetic and natural DNA (Ueda, Ushizawa, & Tsuboi, 1993).

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP . This process involves interactions with enzymes such as guanylate kinases .

Cellular Effects

The 2’-Deoxyguanosine-5’-monophosphoric acid disodium salt, through its conversion to dGTP, plays a crucial role in DNA synthesis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2’-Deoxyguanosine-5’-monophosphoric acid disodium salt involves its conversion to dGTP, a nucleotide precursor used in DNA synthesis . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Metabolic Pathways

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is involved in the metabolic pathway that generates dGTP, a nucleotide precursor used in DNA synthesis . This process involves interactions with enzymes such as guanylate kinases .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of '2'-Deoxyguanosine-5'-monophosphoric acid disodium salt' involves the conversion of guanosine to 2'-Deoxyguanosine followed by phosphorylation of 2'-Deoxyguanosine to form 2'-Deoxyguanosine-5'-monophosphate. The final step involves the addition of disodium salt to 2'-Deoxyguanosine-5'-monophosphate to form the desired compound.", "Starting Materials": [ "Guanosine", "Phosphoryl chloride", "Sodium hydroxide", "Sodium bicarbonate", "2'-Deoxyguanosine", "Sodium phosphate dibasic heptahydrate", "Sodium chloride" ], "Reaction": [ "Step 1: Guanosine is converted to 2'-Deoxyguanosine by reacting with phosphoryl chloride in the presence of sodium hydroxide.", "Step 2: 2'-Deoxyguanosine is then phosphorylated to form 2'-Deoxyguanosine-5'-monophosphate by reacting with phosphoric acid in the presence of sodium bicarbonate.", "Step 3: The final step involves the addition of disodium salt to 2'-Deoxyguanosine-5'-monophosphate to form '2'-Deoxyguanosine-5'-monophosphoric acid disodium salt'." ] } | |

| 33430-61-4 | |

Molecular Formula |

C10H12N5Na2O7P |

Molecular Weight |

391.19 g/mol |

IUPAC Name |

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 |

InChI Key |

CTPAMSRBXKGZCJ-UHFFFAOYSA-L |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Related CAS |

902-04-5 (Parent) |

synonyms |

2’-Deoxy-5’-guanylic Acid Sodium Salt; 2’-Deoxy-5’-guanylic Acid Disodium Salt; 2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt; 2’-Deoxyguanosine 5’-Phosphate Disodium Salt; 5’-DGMP Disodium Salt; Deoxyguanosine 5’-Monophosphate Disodium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)